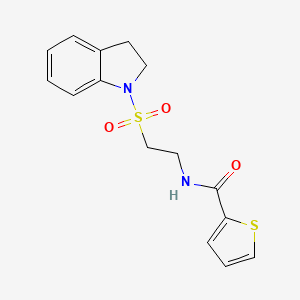
N-(2-(indolin-1-ylsulfonyl)ethyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiophene derivatives typically involves cyclization reactions and modifications of functional groups to achieve the desired structure. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate demonstrates a process where thioamide reacts with 2-chloroacetoacetate, achieving a yield above 60% (Tang Li-jua, 2015). This method might be analogous to pathways for synthesizing N-(2-(indolin-1-ylsulfonyl)ethyl)thiophene-2-carboxamide by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is characterized using techniques like FT-IR, 1H-NMR, and HR-MS. For example, N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide and its metal complexes were characterized, revealing detailed structural information through single crystal X-ray diffraction (T. Yeşilkaynak, 2016). Such analyses are crucial for understanding the geometry, bonding, and electronic structure of N-(2-(indolin-1-ylsulfonyl)ethyl)thiophene-2-carboxamide.
Chemical Reactions and Properties
Thiophene derivatives undergo various chemical reactions, offering insights into their reactivity and functional group transformations. For instance, the study on indolylarylsulfones highlights the significance of cyclic substituents at indole-2-carboxamide, affecting the compounds' potency against certain biological targets (G. La Regina et al., 2011). This information can be leveraged to understand the reactivity of N-(2-(indolin-1-ylsulfonyl)ethyl)thiophene-2-carboxamide.
Physical Properties Analysis
The physical properties of thiophene derivatives, such as solubility, melting point, and crystal structure, are determined through experimental studies. The crystal structure of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide provides insights into the molecule's geometry and intermolecular interactions, which are essential for predicting the physical behavior of similar compounds (Şukriye Çakmak et al., 2022).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, are critical for understanding how thiophene derivatives interact in chemical and biological systems. The study on metal-based drugs using thiophene-2-carboxamide derivatives illustrates the impact of metal complexation on the compounds' antibacterial and antifungal activities (S. Sumrra et al., 2016). Such insights are valuable for predicting and tailoring the chemical properties of N-(2-(indolin-1-ylsulfonyl)ethyl)thiophene-2-carboxamide for specific applications.
Applications De Recherche Scientifique
Cyclodesulfurization and Synthesis of Indole Derivatives
Research on thioamides and their derivatives, including compounds similar to "N-(2-(indolin-1-ylsulfonyl)ethyl)thiophene-2-carboxamide," has led to advancements in the synthesis of indole derivatives. For instance, studies have explored the extension of cyclodesulfurization reactions to synthesize 1-substituted and 1,3-disubstituted-3,4-dihydro-9H-pyrido[3,4-b]indole derivatives. Such reactions demonstrate the utility of thioamide compounds in synthesizing complex molecular structures with potential pharmaceutical applications (Omar & Yamada, 1966).
Allosteric Modulation of CB1
Related research on indole-2-carboxamides has identified key structural requirements for allosteric modulation of the cannabinoid type 1 receptor (CB1). This includes the discovery of compounds with potent CB1 allosteric modulator properties, highlighting the role of chemical functionalities in binding affinity and cooperativity. Such findings are crucial for developing new therapies targeting the endocannabinoid system (Khurana et al., 2014).
Antiviral and Antimicrobial Applications
The synthesis of indole N-acyl and N-carbamic esters has been explored for their potential as water-soluble precursors to antiviral compounds. These derivatives have shown high activity against influenza A2 and Coxsackie B1 viruses in vitro, suggesting their utility in developing treatments for viral infections (Harnden et al., 1979).
Anticancer Activity
Studies on carboxamide derivatives, including detailed chemical characteristic analyses through electronic structure approaches, have indicated potential antitumor activities. Investigations into the bioactivity of these compounds, including docking and molecular dynamics simulations with various proteins, underscore their relevance in designing anticancer drugs (Al-Otaibi et al., 2022).
Antinociceptive Activity
Research into N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides has uncovered their antinociceptive properties. The synthesized compounds have been studied for their potential in relieving pain, demonstrating the therapeutic applications of thiophene derivatives in pain management (Shipilovskikh et al., 2020).
Orientations Futures
Future research could focus on further exploring the biological activities of “N-(2-(indolin-1-ylsulfonyl)ethyl)thiophene-2-carboxamide” and its derivatives. Given the inhibitory properties of indole derivatives , this compound could potentially be used in the development of new pharmaceutical compounds. Further studies could also investigate the synthesis of new derivatives of this compound and their potential applications.
Mécanisme D'action
Target of Action
The compound N-(2-(indolin-1-ylsulfonyl)ethyl)thiophene-2-carboxamide, also known as N-[2-(2,3-dihydro-1H-indole-1-sulfonyl)ethyl]thiophene-2-carboxamide, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets in the body.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound may influence multiple biochemical pathways
Result of Action
Given the diverse biological activities of indole derivatives , this compound may have a wide range of effects at the molecular and cellular levels
Propriétés
IUPAC Name |
N-[2-(2,3-dihydroindol-1-ylsulfonyl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c18-15(14-6-3-10-21-14)16-8-11-22(19,20)17-9-7-12-4-1-2-5-13(12)17/h1-6,10H,7-9,11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNYJALKNLVXKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(indolin-1-ylsulfonyl)ethyl)thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

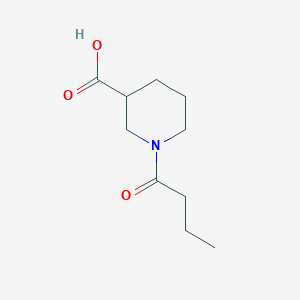

![2-[[1-(2-Chlorobenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2497547.png)

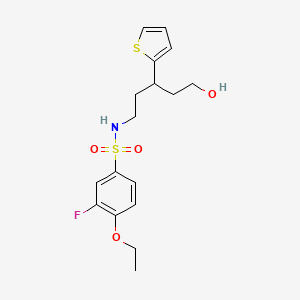
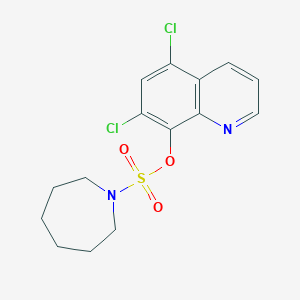
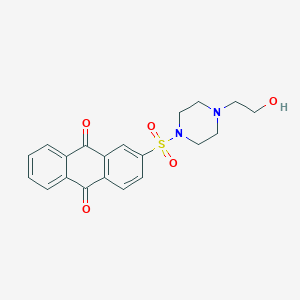
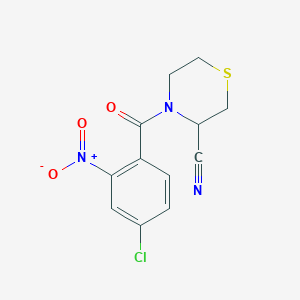
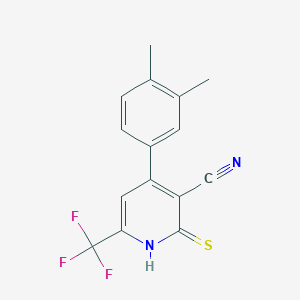
![2-methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2497556.png)

![8-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B2497559.png)

